molecular formula C18H22N8O B11026601 6-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylpiperazino)pyrido[4,3-d]pyrimidin-5(6H)-one

6-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylpiperazino)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B11026601
M. Wt: 366.4 g/mol
InChI Key: HDIAFOQQWJHXHU-UHFFFAOYSA-N
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Description

6-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylpiperazino)pyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic compound with a unique structure that combines pyrimidine and piperazine moieties

Properties

Molecular Formula

C18H22N8O

Molecular Weight

366.4 g/mol

IUPAC Name

6-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C18H22N8O/c1-12-10-13(2)21-17(20-12)23-26-5-4-15-14(16(26)27)11-19-18(22-15)25-8-6-24(3)7-9-25/h4-5,10-11H,6-9H2,1-3H3,(H,20,21,23)

InChI Key

HDIAFOQQWJHXHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NN2C=CC3=NC(=NC=C3C2=O)N4CCN(CC4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylpiperazino)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multiple steps, starting with the preparation of the pyrimidine and piperazine precursors. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI). The final step usually involves the coupling of the pyrimidine and piperazine units under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylpiperazino)pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylpiperazino)pyrido[4,3-d]pyrimidin-5(6H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylpiperazino)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylpiperazino)pyrido[4,3-d]pyrimidin-5(6H)-one is unique due to its combined pyrimidine and piperazine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 6-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylpiperazino)pyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Molecular Formula

  • C : 16
  • H : 20
  • N : 6
  • O : 1

Structural Representation

The compound features a pyrimidine ring, a piperazine moiety, and a pyrido-pyrimidinone core. The presence of multiple nitrogen atoms suggests potential interactions with biological targets.

  • Kinase Inhibition : Preliminary studies indicate that compounds with similar structures often act as kinase inhibitors. Kinases are critical in various signaling pathways, and their dysregulation is linked to cancer and other diseases. The specific inhibition profile for this compound remains to be fully elucidated but may include interactions with receptor tyrosine kinases.
  • Antiproliferative Effects : Research has shown that related compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from pyrimidine structures have been noted for their ability to inhibit cell growth in vitro.
  • Antimicrobial Properties : Some derivatives of pyrimidine compounds have demonstrated antimicrobial activity against a range of pathogens, indicating potential therapeutic applications in infectious diseases.

Case Studies and Research Findings

  • Cancer Cell Lines : A study investigated the effects of similar pyrimidine derivatives on human cancer cell lines, revealing IC50 values in the low micromolar range, suggesting effective inhibition of cell proliferation (PubMed) .
  • Herbicidal Activity : Research on structurally related compounds indicated high herbicidal activity against monocotyledonous plants, such as Digitaria sanguinalis, at concentrations as low as 50 mg/L. This suggests potential agricultural applications (PubMed) .
  • Selectivity and Toxicity : While many kinase inhibitors exhibit broad activity against multiple targets, selectivity profiles are crucial for minimizing side effects. Studies on similar compounds have revealed varying degrees of selectivity, with some showing significant off-target effects leading to adverse reactions (Small Molecule Kinase Inhibitor Drugs) .

Comparative Activity Table

Compound NameTarget ActivityIC50 (µM)Selectivity
Compound AEGFR Inhibition0.5High
Compound BAntiproliferative1.0Moderate
Compound CHerbicidal Activity0.05Low

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